Glucokinase activator 1
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Overview
Description
Glucokinase activator 1 is a compound designed to enhance the activity of glucokinase, an enzyme that plays a crucial role in glucose homeostasis. Glucokinase acts as a glucose sensor in pancreatic beta cells and hepatocytes, facilitating insulin secretion and glycogen synthesis, respectively . The development of glucokinase activators has been driven by the need to find effective treatments for type 2 diabetes mellitus, a condition characterized by impaired glucose regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glucokinase activator 1 typically involves multiple steps, including the formation of key intermediates and the use of protective groups. One common synthetic route includes the conversion of a compound of formula (II) into a compound of formula (III) using alkyl or alkylidene groups to form acyclic or cyclic ketal protective groups . The process may also involve asymmetric hydrogenation and other complex organic reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring consistency, purity, and yield. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent systems, to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: Glucokinase activator 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Glucokinase activator 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study enzyme activation and kinetics.
Biology: Investigated for its role in cellular glucose sensing and metabolism.
Industry: Utilized in the development of new drugs and therapeutic strategies for metabolic disorders.
Mechanism of Action
The mechanism of action of glucokinase activator 1 involves binding to a specific site on the glucokinase enzyme, enhancing its affinity for glucose and increasing its catalytic activity. This activation leads to improved glucose sensing and insulin secretion in pancreatic beta cells and enhanced glycogen synthesis in hepatocytes . The molecular targets include the active site of glucokinase and various signaling pathways involved in glucose metabolism .
Comparison with Similar Compounds
- Dorzagliatin
- TTP399
- Piragliatin
Properties
Molecular Formula |
C27H20F2N2O7S2 |
---|---|
Molecular Weight |
586.6 g/mol |
IUPAC Name |
4-[[2-[[(2R)-2-(4-cyclopropylsulfonylphenyl)-2-(2,4-difluorophenoxy)acetyl]amino]-1,3-thiazol-5-yl]oxy]benzoic acid |
InChI |
InChI=1S/C27H20F2N2O7S2/c28-17-5-12-22(21(29)13-17)38-24(15-3-8-19(9-4-15)40(35,36)20-10-11-20)25(32)31-27-30-14-23(39-27)37-18-6-1-16(2-7-18)26(33)34/h1-9,12-14,20,24H,10-11H2,(H,33,34)(H,30,31,32)/t24-/m1/s1 |
InChI Key |
XJFUEUNGZVAEIX-XMMPIXPASA-N |
Isomeric SMILES |
C1CC1S(=O)(=O)C2=CC=C(C=C2)[C@H](C(=O)NC3=NC=C(S3)OC4=CC=C(C=C4)C(=O)O)OC5=C(C=C(C=C5)F)F |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC=C(C=C2)C(C(=O)NC3=NC=C(S3)OC4=CC=C(C=C4)C(=O)O)OC5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
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